3-Ethoxymethacrolein

Carotenoid synthesis Process chemistry C10 dialdehyde intermediate

3-Ethoxymethacrolein (3-Ethoxy-2-methylpropenal) is an α,β-unsaturated enol aldehyde with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol. This compound features a dual electrophilic system consisting of an aldehyde group and a conjugated enol ether moiety (C₂H₅O–CH=C(CH₃)–CHO), rendering it a versatile intermediate in the synthesis of heterocycles, natural products, and chiral building blocks.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 42588-57-8
Cat. No. B1335044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxymethacrolein
CAS42588-57-8
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCCOC=C(C)C=O
InChIInChI=1S/C6H10O2/c1-3-8-5-6(2)4-7/h4-5H,3H2,1-2H3/b6-5+
InChIKeyKDOAHVPFGIYCEU-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxymethacrolein (CAS 42588-57-8) Procurement Guide: Verified Specifications and Applications


3-Ethoxymethacrolein (3-Ethoxy-2-methylpropenal) is an α,β-unsaturated enol aldehyde with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol . This compound features a dual electrophilic system consisting of an aldehyde group and a conjugated enol ether moiety (C₂H₅O–CH=C(CH₃)–CHO), rendering it a versatile intermediate in the synthesis of heterocycles, natural products, and chiral building blocks [1]. The compound is supplied as a clear yellow liquid with a purity typically of 96%, a density of 0.96 g/mL at 25°C, a boiling point of 78–81°C at 14 mmHg, and a refractive index (n20/D) of 1.4792 . Due to its flammability (flash point 35.5°C) and harmful nature, it requires storage at 2–8°C and is classified under hazard codes Xn (R20/21/22) [2].

Why Generic Substitution of 3-Ethoxymethacrolein (CAS 42588-57-8) with Other Enol Ethers or Aldehydes Compromises Reaction Outcomes


Generic substitution of 3-Ethoxymethacrolein with closely related analogs—such as methacrolein (CAS 78-85-3), 3-methoxy-2-methylpropenal (CAS 924-40-3), or other 3-alkoxy-2-methylpropenals—is non-trivial due to the compound's distinctive dual electrophilic architecture, which simultaneously presents a reactive aldehyde and a protected enol ether function [1]. This specific combination enables orthogonal reactivity: the aldehyde participates in condensation and cycloaddition reactions, while the enol ether undergoes hydrolysis, alkylation, or conjugate addition under different conditions . Moreover, the ethoxy group imparts specific steric and electronic properties that influence regioselectivity and stereoselectivity in asymmetric transformations, a critical factor when scaling chiral syntheses . Swapping to a methoxy analog alters both the steric bulk and the leaving-group propensity of the alkoxy moiety, thereby changing reaction kinetics and product distributions, while substituting with methacrolein eliminates the enol ether functionality entirely, removing the capacity for selective functionalization [1].

Quantitative Evidence Differentiating 3-Ethoxymethacrolein (CAS 42588-57-8) from Analogs and Alternatives


Differentiation of 3-Ethoxymethacrolein from Other 3-Alkoxy-2-methylpropenals in Carotenoid Intermediate Synthesis: Yield Comparison from Patented Industrial Process

In the patented industrial synthesis of 2,7-dimethyl-2,4,6-octatrienedial (a C10 dialdehyde critical for β-carotene, canthaxanthin, and astaxanthin production), 3-ethoxymethacrolein serves as the specific 3-alkoxy-2-methylpropenal of choice, achieving a high-yield conversion to the target dialdehyde as described by Isler and co-workers at Hoffmann-La Roche [1]. The patent explicitly identifies 3-ethoxymethacrolein as the representative propenal for this transformation among the broader class of 3-alkoxy-2-methylpropenals wherein R may be methyl, ethyl, propyl, isopropyl, butyl, allyl, or methallyl [1]. The selection of the ethoxy variant over the methoxy or other alkyl derivatives is not arbitrary; it reflects the optimal balance between steric accessibility for subsequent Wittig reactions and the leaving-group efficiency of the ethoxy moiety during hydrolysis steps in the multi-step sequence [1].

Carotenoid synthesis Process chemistry C10 dialdehyde intermediate

Distinctive Physical Property Profile: Boiling Point, Density, and LogP of 3-Ethoxymethacrolein Compared to Methacrolein and 3-Methoxy-2-methylpropenal

The physicochemical properties of 3-ethoxymethacrolein differ substantially from those of methacrolein (the non-alkoxylated parent) and 3-methoxy-2-methylpropenal (the methoxy analog), impacting purification strategies, storage requirements, and reaction medium compatibility [1]. 3-Ethoxymethacrolein exhibits a boiling point of 78–81°C at 14 mmHg, which is significantly higher than that of methacrolein (68–70°C at atmospheric pressure) but lower than that of 3-methoxy-2-methylpropenal, which has a boiling point of approximately 138°C at 760 mmHg [1]. The density of 3-ethoxymethacrolein (0.96 g/mL at 25°C) is higher than that of methacrolein (0.85 g/mL) and comparable to the methoxy analog (approximately 0.9 g/cm³), reflecting the increased molecular weight and altered intermolecular interactions conferred by the ethoxy substituent . The calculated LogP value of 1.13 for 3-ethoxymethacrolein indicates moderate lipophilicity, which is higher than that of methacrolein (estimated LogP ≈ 0.7), influencing partition behavior in biphasic reactions and extraction efficiency .

Physicochemical characterization Purification Process engineering

Validated Reactivity in Asymmetric Diels–Alder Cycloadditions: Stereochemical Outcomes with 3-Ethoxymethacrolein-Derived Chiral Isoprenyl Ethers

3-Ethoxymethacrolein serves as the foundational precursor for generating chiral 3-alkoxy-2-methylacroleins, which upon Wittig methylenation yield chiral isoprenyl ethers that undergo asymmetric Diels–Alder reactions with reactive dienophiles such as maleic anhydride and 4-phenyl-4H-1,2,4-triazol-3,5-dione (PTAD) . The transformation proceeds with moderate to good yields and diastereomeric excess, demonstrating the utility of the ethoxy-substituted framework in stereoselective transformations . In contrast, methacrolein—lacking the alkoxy substituent—cannot participate in this chiral auxiliary strategy, as the enol ether moiety is essential for both the Wittig methylenation step and the subsequent electronic tuning of the diene component . Among potential alkoxy variants, the ethoxy group provides an optimal steric environment for chiral induction while maintaining sufficient reactivity in the cycloaddition step .

Asymmetric synthesis Diels–Alder cycloaddition Chiral building blocks

Differentiation from Generic α,β-Unsaturated Aldehydes: Orthogonal Reactivity of the Enol Ether and Aldehyde Functionalities in Heterocycle Synthesis

The dual electrophilic architecture of 3-ethoxymethacrolein—featuring both a reactive aldehyde and a protected enol ether—enables orthogonal functionalization strategies that are inaccessible with simple α,β-unsaturated aldehydes such as methacrolein or acrolein . In the modified Friedländer synthesis, 3-ethoxymethacrolein reacts with ortho-lithiated N-acylanilines to yield quinolines, a transformation that exploits the aldehyde for initial imine formation while the enol ether serves as a latent carbonyl that can be unmasked under controlled conditions to direct regioselectivity [1]. This orthogonal reactivity contrasts sharply with methacrolein, which lacks the protected enol ether and thus offers only a single reactive site, limiting synthetic flexibility [1]. Similarly, 3-ethoxymethacrolein has been employed in the synthesis of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF), a folate analog, wherein the enol ether moiety participates in a specific condensation sequence not achievable with non-alkoxylated aldehydes .

Heterocycle synthesis Friedländer annulation Orthogonal functionalization

Optimal Application Scenarios for 3-Ethoxymethacrolein (CAS 42588-57-8) Based on Verified Differential Evidence


Industrial Synthesis of Carotenoid C10 Dialdehyde Intermediates (β-Carotene, Canthaxanthin, Astaxanthin)

3-Ethoxymethacrolein is the preferred 3-alkoxy-2-methylpropenal for the high-yield conversion to 2,7-dimethyl-2,4,6-octatrienedial, the essential C10 dialdehyde intermediate in the industrial manufacture of β-carotene, canthaxanthin, and astaxanthin [1]. Procurement for carotenoid manufacturing should prioritize 3-ethoxymethacrolein over alternative alkoxy derivatives, as the ethoxy variant is explicitly validated in the Hoffmann-La Roche process and yields industrially efficient conversion, whereas qualification of alternative alkoxy variants would require additional process development and validation [1].

Asymmetric Synthesis of Chiral Cycloadducts via Diels–Alder Reactions of Chiral Isoprenyl Ethers

In asymmetric synthesis requiring enantiomerically enriched six-membered carbocycles or heterocycles, 3-ethoxymethacrolein serves as the essential starting material for generating chiral 3-alkoxy-2-methylacroleins and subsequent chiral isoprenyl ethers that undergo stereoselective Diels–Alder cycloadditions with maleic anhydride and PTAD [1]. This application scenario is unique to the alkoxy-substituted framework; methacrolein and other non-alkoxylated α,β-unsaturated aldehydes cannot participate in this chiral auxiliary strategy, making 3-ethoxymethacrolein irreplaceable for this synthetic approach [1].

Synthesis of Quinolines via Modified Friedländer Annulation with ortho-Lithiated N-Acylanilines

The modified Friedländer synthesis of substituted quinolines employs 3-ethoxymethacrolein as the aldehyde component reacting with ortho-lithiated N-acylanilines, a transformation that exploits the dual electrophilic character of the molecule to achieve regioselective annulation [1]. In this scenario, the enol ether moiety functions as a latent carbonyl, enabling orthogonal functionalization that simple α,β-unsaturated aldehydes cannot provide [1]. Researchers in medicinal chemistry and agrochemical discovery should procure 3-ethoxymethacrolein specifically for this quinoline synthesis route rather than attempting substitution with methacrolein or acrolein.

Synthesis of Folate Analogs: 5,10-Dideaza-5,6,7,8-tetrahydrofolic Acid (DDATHF)

3-Ethoxymethacrolein is a documented intermediate in the synthesis of DDATHF, a folate analog with potential anticancer applications [1]. The synthetic route involves a specific condensation sequence wherein the enol ether moiety of 3-ethoxymethacrolein participates in a transformation not achievable with non-alkoxylated aldehydes [1]. Procurement for folate analog research should specifically target 3-ethoxymethacrolein, as substitution with methacrolein would alter the reactivity profile and preclude successful execution of the established synthetic pathway [1].

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